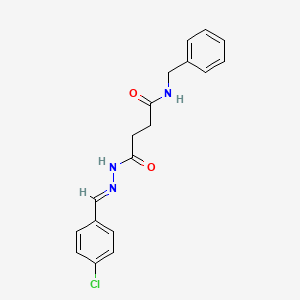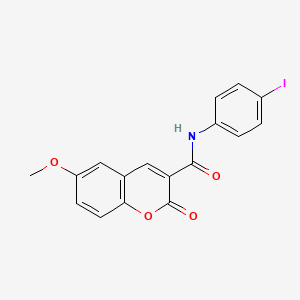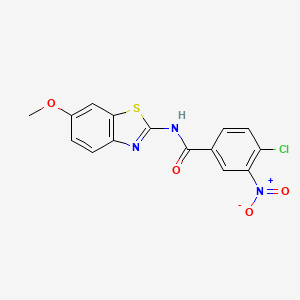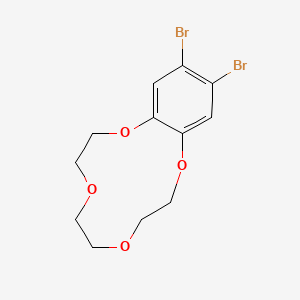![molecular formula C24H28N8O2 B11111781 N-{4-[(1E)-1-{2-[4-(benzylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}ethyl]phenyl}acetamide](/img/structure/B11111781.png)
N-{4-[(1E)-1-{2-[4-(benzylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}ethyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(1E)-1-{2-[4-(BENZYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}ETHYL]PHENYL}ACETAMIDE is a complex organic compound that features a triazine ring, a benzylamino group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1E)-1-{2-[4-(BENZYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}ETHYL]PHENYL}ACETAMIDE typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring is synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Benzylamino Group: The benzylamino group is introduced via nucleophilic substitution reactions.
Attachment of the Morpholine Ring: The morpholine ring is attached through a series of condensation reactions.
Final Assembly: The final compound is assembled by coupling the triazine derivative with the appropriate hydrazine and acetylating the resulting product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1E)-1-{2-[4-(BENZYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}ETHYL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halides and acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amines.
Scientific Research Applications
N-{4-[(1E)-1-{2-[4-(BENZYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}ETHYL]PHENYL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a therapeutic agent due to its complex structure and functional groups.
Materials Science: Application in the development of advanced materials with specific properties.
Biological Studies: Investigation of its biological activity and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-{4-[(1E)-1-{2-[4-(BENZYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}ETHYL]PHENYL}ACETAMIDE involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(1E)-1-{2-[4-(BENZOYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}ETHYL]PHENYL}ACETAMIDE
- N-{4-[(1E)-1-{2-[4-(BENZYLAMINO)-6-(PYRROLIDIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}ETHYL]PHENYL}ACETAMIDE
Uniqueness
N-{4-[(1E)-1-{2-[4-(BENZYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}ETHYL]PHENYL}ACETAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical properties, making it valuable for various applications.
Properties
Molecular Formula |
C24H28N8O2 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
N-[4-[(E)-N-[[4-(benzylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-C-methylcarbonimidoyl]phenyl]acetamide |
InChI |
InChI=1S/C24H28N8O2/c1-17(20-8-10-21(11-9-20)26-18(2)33)30-31-23-27-22(25-16-19-6-4-3-5-7-19)28-24(29-23)32-12-14-34-15-13-32/h3-11H,12-16H2,1-2H3,(H,26,33)(H2,25,27,28,29,31)/b30-17+ |
InChI Key |
WYFWXYHQGOITEK-OCSSWDANSA-N |
Isomeric SMILES |
C/C(=N\NC1=NC(=NC(=N1)NCC2=CC=CC=C2)N3CCOCC3)/C4=CC=C(C=C4)NC(=O)C |
Canonical SMILES |
CC(=NNC1=NC(=NC(=N1)NCC2=CC=CC=C2)N3CCOCC3)C4=CC=C(C=C4)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-methylphenoxy)ethyl]-1-(4-methylphenyl)methanesulfonamide](/img/structure/B11111700.png)

![2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11111737.png)

![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B11111753.png)
![2-bromo-6-methoxy-4-[(E)-{2-[4-(morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11111754.png)
![(5E)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11111765.png)

![7-ethyl-1-(2-methoxyphenyl)-8-methyl-3-(2-pyridylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11111773.png)
![1-(dimethylsulfamoyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B11111774.png)

![3-{[(4-Bromophenyl)carbonyl]amino}phenyl 4-methyl-3-(morpholin-4-ylsulfonyl)benzoate](/img/structure/B11111794.png)
![4-{[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B11111796.png)
![3-Methoxybenzaldehyde 1-[5-(2-pyridyl)-4-(trifluoromethyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B11111799.png)
